3-Bromo-5-cyclopropoxypyridine
Description
3-Bromo-5-cyclopropoxypyridine is a brominated pyridine derivative featuring a cyclopropoxy substituent at the 5-position. The cyclopropoxy group introduces steric rigidity and unique electronic effects due to the strained cyclopropane ring, distinguishing it from linear alkoxy substituents. This compound is likely utilized as a pharmaceutical or agrochemical intermediate, particularly in cross-coupling reactions where the bromine atom serves as a leaving group.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
CWHZCLMFUAHUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
The table below summarizes key physical properties of 3-Bromo-5-cyclopropoxypyridine and its analogs:
*Note: Cyclopropoxypyridine data is inferred based on structural similarity.
Key Observations:
- Molecular Weight : Increases with substituent size (methoxy < ethoxy < cyclopropoxy).
- In contrast, the cyclopropoxy group’s strained ring may alter conjugation, leading to unique reactivity .
- Steric Effects : Cyclopropoxy introduces significant steric hindrance compared to linear alkoxy groups, which could slow nucleophilic substitution or cross-coupling reactions .
Cross-Coupling Reactions
All analogs are valuable intermediates in Suzuki-Miyaura or Buchwald-Hartwig couplings due to the bromine atom at position 3. However:
- 3-Bromo-5-methoxypyridine : Widely used in pharmaceutical synthesis; its methoxy group is stable under basic conditions but may require deprotection if further functionalization is needed .
- 3-Bromo-5-ethoxypyridine : Bulkier ethoxy group may reduce reaction rates in coupling compared to methoxy .
- 3-Bromo-5-hydroxypyridine : The hydroxyl group is prone to oxidation or requires protection (e.g., silylation) during synthesis .
- 3-Bromo-5-cyclopropoxypyridine : The rigid cyclopropane ring could enhance metabolic stability in drug candidates, though its synthesis may require specialized conditions to avoid ring-opening .
Stability and Functional Group Compatibility
- Cyclopropoxy vs.
- Hydroxyl Group Limitations : 3-Bromo-5-hydroxypyridine’s acidity (pKa ~8–10) necessitates careful pH control during reactions .
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